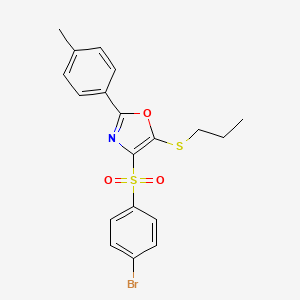
((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)imino)dimethyl-l6-sulfanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound contains a 1,2,4-triazole ring, which is a type of heterocyclic compound. It also has a bromophenyl group attached to it. The presence of sulfur indicates that it might be a type of sulfonamide or a related compound .
Molecular Structure Analysis
The molecular structure would likely show the triazole ring, with the bromophenyl group and the sulfonamide group attached. The exact structure would depend on the specific positions of these groups on the triazole ring .Physical And Chemical Properties Analysis
The physical and chemical properties would depend on factors like the exact structure and the functional groups present. For example, the presence of the bromine atom and the sulfonamide group might increase the compound’s polarity and affect its solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound has been utilized in the synthesis of various derivatives, demonstrating its versatility in chemical reactions. For instance, it has been successfully synthesized through S-alkylation and characterized by advanced spectroscopic methods, showcasing its potential in the field of organic synthesis (Vorga & Badea, 2021).
Catalysis and Structural Analysis
The compound's derivatives have been involved in catalyst- and solvent-free synthesis processes, illustrating its relevance in promoting efficient and sustainable chemical reactions (Moreno-Fuquen et al., 2019). Moreover, these processes are complemented by detailed X-ray structural and theoretical studies, contributing to a deeper understanding of the molecular structure and interactions.
Pharmacological Properties
Although specific to derivatives, there's evidence of pharmacological exploration. For instance, certain derivatives have been studied for their effects on the central nervous system (CNS) in mice, indicating a potential for biomedical applications (Maliszewska-Guz et al., 2005).
Biological Evaluation
The compound's derivatives have been examined for biological activities, such as antibacterial, antifungal, and cytotoxic activities. This highlights the compound's potential utility in developing new therapeutic agents or biologically active substances (Chohan & Shad, 2011).
Quantum Chemical Calculations and Biological Activities
The derivatives of the compound have been subjected to quantum chemical calculations to understand their molecular geometry, vibrational frequencies, and electronic absorption spectra. This not only offers insights into the chemical properties but also correlates with observed antibacterial and antioxidant activities, providing a comprehensive understanding of the compound's applications in various scientific fields (Sarac, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(4-bromophenyl)-1H-1,2,4-triazol-3-yl]imino-dimethyl-oxo-λ6-sulfane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4OS/c1-17(2,16)15-10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSKLCLYOGLTEOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=NC1=NNC(=N1)C2=CC=C(C=C2)Br)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
((3-(4-Bromophenyl)-1H-1,2,4-triazol-5-yl)imino)dimethyl-l6-sulfanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

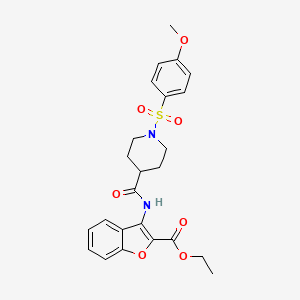
![4-cyano-N-[3-(2-ethoxyethyl)-4-fluoro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2452930.png)
![6,7-dibromo-4-hydroxy-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazin-1-one](/img/structure/B2452931.png)

![Tert-butyl 4',5'-dihydrospiro[piperidine-4,7'-thieno[2,3-c]pyran]-1-carboxylate](/img/structure/B2452936.png)
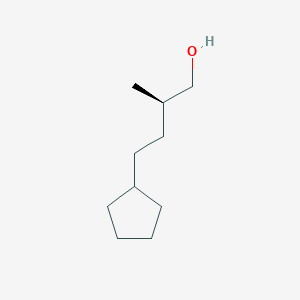
![5,7-dimethyl-1H,2H,3H-pyrrolo[2,3-b]quinoline](/img/structure/B2452939.png)
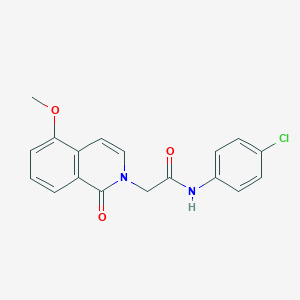
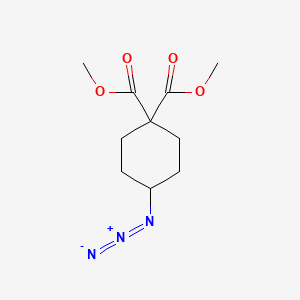
![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(2-chlorophenyl)propanamide](/img/structure/B2452942.png)
![1-({[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine](/img/structure/B2452943.png)
![2-{[1-(2-Hydroxycyclobutyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2452944.png)
